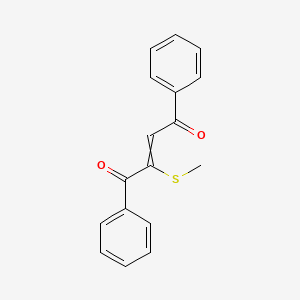
2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione is an organic compound characterized by the presence of a methylsulfanyl group attached to a butene-dione backbone with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-diphenylbut-2-ene-1,4-dione with a methylsulfanyl reagent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share the methylsulfanyl group and have been studied for their analgesic and anti-inflammatory properties.
2-Methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate: This compound has been investigated for its antiproliferative and antitumor activities.
Uniqueness
Its combination of a butene-dione backbone with phenyl and methylsulfanyl groups makes it a versatile compound for various scientific investigations .
Properties
CAS No. |
63113-56-4 |
|---|---|
Molecular Formula |
C17H14O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methylsulfanyl-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O2S/c1-20-16(17(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI Key |
UBQIUFXDTHMLBN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















